molecular formula C15H17N3O B2921241 N-(cyanomethyl)-N-ethyl-3-(1H-indol-3-yl)propanamide CAS No. 1311666-72-4

N-(cyanomethyl)-N-ethyl-3-(1H-indol-3-yl)propanamide

Cat. No.: B2921241
CAS No.: 1311666-72-4
M. Wt: 255.321
InChI Key: DEPZZNCORYKSSA-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-3-(1H-indol-3-yl)propanamide typically involves the reaction of an indole derivative with a cyanomethylating agent and an ethylating agent. One common method is the reaction of 3-(1H-indol-3-yl)propanoic acid with cyanomethyl chloride and triethylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-N-ethyl-3-(1H-indol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The cyanomethyl and ethyl groups can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-N-ethyl-3-(1H-indol-3-yl)propanamide is unique due to its specific combination of the cyanomethyl and ethyl groups attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-18(10-9-16)15(19)8-7-12-11-17-14-6-4-3-5-13(12)14/h3-6,11,17H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPZZNCORYKSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)CCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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